(R)-(-)-2-Methoxy-2-(1-naphthyl)propionic acid chemical properties
(R)-(-)-2-Methoxy-2-(1-naphthyl)propionic acid chemical properties
An In-Depth Technical Guide to (R)-(-)-2-Methoxy-2-(1-naphthyl)propionic Acid: A Powerful Chiral Derivatizing Agent
Introduction
(R)-(-)-2-Methoxy-2-(1-naphthyl)propionic acid, often referred to as MαNP acid in scientific literature, is a highly effective chiral derivatizing agent (CDA).[1] Its significance in modern organic chemistry and pharmaceutical development stems from its exceptional ability to determine the enantiomeric purity and absolute configuration of chiral alcohols and amines.[1][2] In an industry where the stereochemistry of a molecule can mean the difference between a therapeutic drug and a harmful compound, tools that provide clear and accurate stereochemical information are invaluable.[3]
This guide provides an in-depth examination of MαNP acid, moving beyond basic data to explore the causality behind its efficacy. We will delve into its chemical properties, the mechanism of its action, its advantages over other reagents, and provide detailed protocols for its application. This content is tailored for researchers, chemists, and drug development professionals who require a robust and reliable method for chiral analysis.
Core Physicochemical & Spectroscopic Properties
The utility of MαNP acid is grounded in its distinct chemical and physical characteristics. As a white to pale yellow crystalline powder, its stability and handling properties make it a practical choice for routine laboratory use.[4][5]
A summary of its key properties is presented below:
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₄O₃ | [4][6] |
| Molecular Weight | 230.26 g/mol | [4][6][7] |
| CAS Number | 63628-26-2 | [4][6][8] |
| Melting Point | 107 - 112 °C | [2][4] |
| Appearance | White to pale yellow powder | [4][5] |
| Optical Rotation [α]20/D | -96° to -103° (c=1 in Methanol) | [4] |
| Boiling Point | 403.6 °C at 760 mmHg | [7][9] |
| Purity | ≥ 99% (HPLC) | [4][10] |
| Solubility | Insoluble in water; soluble in organic solvents. | [5][11] |
The Principle of Chiral Derivatization with MαNP Acid
The primary application of MαNP acid is the determination of enantiomeric excess (% ee) of chiral substrates, particularly secondary alcohols and amines.[2] The process involves converting the mixture of enantiomers into a mixture of diastereomers by reacting them with the enantiopure MαNP acid.
Mechanism of Action: The core principle hinges on a simple esterification (for alcohols) or amidation (for amines) reaction. The resulting products are diastereomers, which, unlike their parent enantiomers, have different physical properties and, crucially, distinct NMR spectra.
The key to MαNP acid's effectiveness is the powerful diamagnetic anisotropy of its naphthyl group.[1] When the diastereomeric ester or amide is formed, the bulky naphthyl ring forces the molecule into a specific conformation. In this conformation, the protons of the original chiral substrate (the alcohol or amine) are positioned in different regions of the magnetic field generated by the naphthyl ring. This results in significant and measurable differences in their chemical shifts (Δδ) in the ¹H NMR spectrum, allowing for clear visualization and quantification of each diastereomer.[1]
Advantages over Traditional Reagents: MαNP acid offers significant advantages over other common chiral derivatizing agents, such as Mosher's acid (MTPA). Research has shown that the chemical shift differences (Δδ) induced by MαNP acid are often much larger and more consistent than those from MTPA.[1] This leads to better-resolved signals in the NMR spectrum, simplifying the analysis and increasing the accuracy of the % ee calculation, even for complex molecules.
Diagram: Workflow for Enantiomeric Excess (%ee) Determination
Caption: Workflow for determining %ee using (R)-MαNP acid.
Experimental Protocol: %ee Determination of a Chiral Secondary Alcohol
This protocol provides a self-validating system for determining the enantiomeric excess of a hypothetical chiral secondary alcohol.
Materials:
-
(R)-(-)-2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid)
-
Chiral secondary alcohol (racemic or enantiomerically enriched)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Deuterated Chloroform (CDCl₃) for NMR
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup:
-
In a clean, dry vial, dissolve the chiral secondary alcohol (approx. 0.1 mmol) and (R)-MαNP acid (1.1 equivalents, approx. 0.11 mmol) in 2 mL of anhydrous DCM.
-
Add a catalytic amount of DMAP (approx. 0.1 equivalents).
-
Stir the mixture at room temperature.
-
-
Initiating Esterification:
-
Add DCC (1.2 equivalents, approx. 0.12 mmol) to the solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Causality: DCC is a coupling agent that activates the carboxylic acid, facilitating nucleophilic attack by the alcohol to form the ester. DMAP serves as a catalyst to accelerate this reaction.
-
-
Reaction Monitoring and Workup:
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the DCU precipitate.
-
Wash the filtrate with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
¹H NMR Analysis:
-
Dissolve the crude diastereomeric ester mixture in CDCl₃.
-
Acquire a high-resolution ¹H NMR spectrum (a 400 MHz or higher spectrometer is recommended for optimal resolution).
-
Expert Insight: Identify a well-resolved proton signal corresponding to a proton on the original alcohol moiety, preferably one close to the newly formed stereocenter (e.g., the carbinol proton). Due to the anisotropic effect of the naphthyl group, this proton will appear as two distinct signals (or sets of signals) corresponding to the two diastereomers.
-
-
Calculation of Enantiomeric Excess (%ee):
-
Carefully integrate the two distinct signals corresponding to the (R,R) and (S,R) diastereomers. Let the integration values be Area(R) and Area(S).
-
Calculate the enantiomeric excess using the formula: %ee = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] * 100%
-
Synthesis and Chiral Resolution
While (R)-MαNP acid is commercially available, understanding its origin is valuable. It is obtained through the resolution of the racemic acid. A common and effective method involves diastereomeric salt formation with a chiral amine, such as (R)-phenylethylamine.[12]
The racemic acid is dissolved in a suitable solvent and treated with the chiral amine. The resulting diastereomeric salts have different solubilities, allowing one to be selectively crystallized from the solution. The enantiopure acid is then recovered from the purified salt by treatment with an acid.[12]
Diagram: Chiral Resolution Process
Caption: Resolution of racemic MαNP acid via diastereomeric salt formation.
Safety and Handling
As with any chemical reagent, proper handling of (R)-(-)-2-Methoxy-2-(1-naphthyl)propionic acid is essential.
-
Hazard Identification: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[6][13]
-
Precautionary Measures: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][14]
-
First Aid:
-
Skin Contact: Wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[14]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
-
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials like oxidizing agents.[5]
Conclusion
(R)-(-)-2-Methoxy-2-(1-naphthyl)propionic acid is more than just a chemical reagent; it is a precision tool for stereochemical analysis. Its robust performance, characterized by the induction of large, clear chemical shift differences in diastereomeric derivatives, makes it a superior choice for the determination of enantiomeric purity.[1] For researchers in pharmaceuticals and organic synthesis, mastering the application of MαNP acid provides a reliable and accurate method to validate the stereochemical integrity of chiral molecules, a critical step in the journey from discovery to application.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 9964629, (R)-(-)-2-Methoxy-2-(1-naphthyl)propionic Acid. [Link]
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MySkinRecipes. (R)-(-)-2-Methoxy-2-(1-naphthyl)propionic Acid. [Link]
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ResearchGate. 2-Methoxy-2-(1-naphthyl)propionic acid, a powerful chiral auxiliary for enantioresolution of alcohols and determination of their absolute configurations by the 1H NMR anisotropy method. [Link]
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PubMed. Enantiomer separation of a powerful chiral auxiliary, 2-methoxy-2-(1-naphthyl)propionic acid by liquid chromatography using chiral anion exchanger-type stationary phases in polar-organic mode; investigation of molecular recognition aspects. [Link]
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Fisher Scientific. SAFETY DATA SHEET. [Link]
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ResearchGate. Enantioresolution of 2-methoxy-2-(1-naphtyl)propionic acid using diastereomeric salt formation with chiral phenylethylamine. [Link]
-
National Center for Biotechnology Information. Determination of Enantiomeric Excess in Confined Aprotic Solvent. [Link]
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